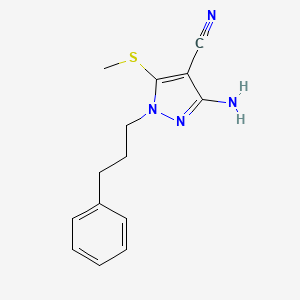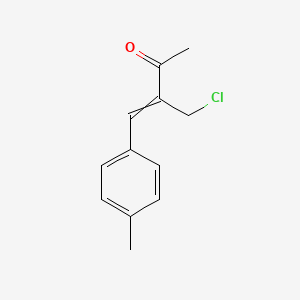
L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of multiple proline residues and ornithine residues with diaminomethylidene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process would include purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
化学反应分析
Types of Reactions
L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those with sulfur-containing groups.
Reduction: This reaction can reduce disulfide bonds within the peptide.
Substitution: This reaction can replace specific functional groups within the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield free thiols.
科学研究应用
L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: It can be used as a model compound to study peptide synthesis and modification.
Biology: It may serve as a tool to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: It can be used in the production of specialized materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
L-Threonyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl: This compound shares structural similarities but includes threonine and glycine residues.
5-oxo-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide: This compound includes an oxo group and a nitrophenyl group, differentiating it from the target compound.
Uniqueness
L-Prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its high proline content and the presence of diaminomethylidene groups on the ornithine residues. This structure imparts specific chemical and biological properties that distinguish it from other peptides.
属性
CAS 编号 |
400837-71-0 |
|---|---|
分子式 |
C42H68N14O9 |
分子量 |
913.1 g/mol |
IUPAC 名称 |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C42H68N14O9/c43-41(44)48-18-2-10-26(50-33(57)28-12-4-20-52(28)35(59)25-9-1-17-47-25)36(60)54-22-6-14-30(54)38(62)56-24-8-16-32(56)39(63)55-23-7-15-31(55)37(61)53-21-5-13-29(53)34(58)51-27(40(64)65)11-3-19-49-42(45)46/h25-32,47H,1-24H2,(H,50,57)(H,51,58)(H,64,65)(H4,43,44,48)(H4,45,46,49)/t25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI 键 |
RBRPTFTVLUYGTO-ALERXTORSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
规范 SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCN=C(N)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
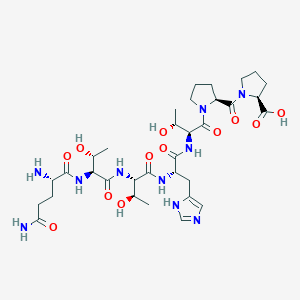
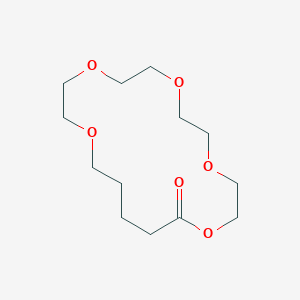
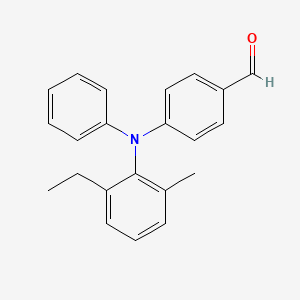
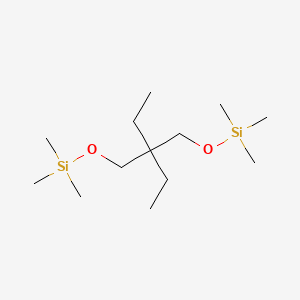
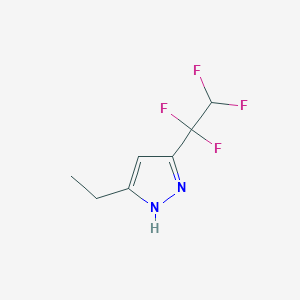

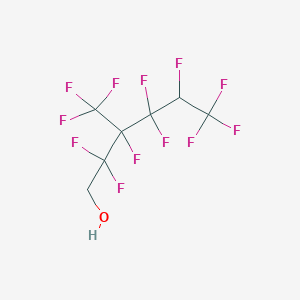
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
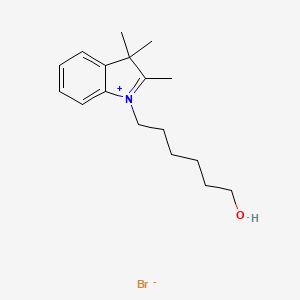
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
